molecular formula C8H9ClN2O B6266995 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride CAS No. 1955547-46-2

1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride

Cat. No. B6266995
CAS RN: 1955547-46-2
M. Wt: 184.6
InChI Key:
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Description

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one is an organic intermediate . It is used in various fields of research and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, has been a subject of recent research . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is C8H10N2O . The InChI code is 1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10) .


Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one can be synthesized from 1,8-naphthyridine using hydrogen gas . It can also be used to prepare (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one is a solid substance . It has a melting point of 136-140 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is not mentioned in the search results, compounds of this class have been identified as Fab I inhibitors with antibacterial activity .

Safety and Hazards

The compound is classified under GHS07 for safety. It carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given its potential applications in medicinal chemistry and as an organic intermediate, 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is likely to continue being a subject of research . Its antibacterial properties, in particular, could make it useful in the treatment of bacterial infections .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride involves the condensation of 2-aminonicotinaldehyde with cyclohexanone followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "2-aminonicotinaldehyde", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminonicotinaldehyde with cyclohexanone in ethanol using catalytic amount of acetic acid to form 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one.", "Step 2: Reduction of the product from step 1 using sodium borohydride in ethanol to form 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol.", "Step 3: Formation of hydrochloride salt by reacting the product from step 2 with hydrochloric acid in ethanol." ] }

CAS RN

1955547-46-2

Molecular Formula

C8H9ClN2O

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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